molecular formula C12H17ClN2 B8026375 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine

1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine

Cat. No.: B8026375
M. Wt: 224.73 g/mol
InChI Key: ARKCSVUBXILPLL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a pyrrolidinyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with N-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the regulation of dopamine and serotonin levels. By modulating these pathways, the compound can influence various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine
  • 1-(4-Bromophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine
  • 1-(4-Methylphenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine

Uniqueness

1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-pyrrolidin-1-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-14-12(15-8-2-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKCSVUBXILPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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